BAY-588

描述

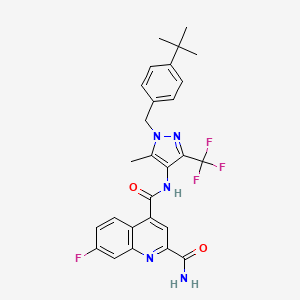

BAY-588: 是一种化学化合物,因其作为 BAY-876 的非活性对照探针而闻名,BAY-876 是一种有效的葡萄糖转运蛋白 1 (GLUT1) 选择性抑制剂。 该化合物的分子式为 C₂₇H₂₅F₄N₅O₂,分子量为 527.51 g/mol .

准备方法

合成路线和反应条件: BAY-588 的合成涉及 N-吡唑基喹啉羧酰胺的制备。 具体的合成路线和反应条件在专利 WO2015091428A1 中有详细描述 . 该化合物通常储存在低温下,粉末形式在 -20°C 下可稳定保存长达三年,溶液形式在 -80°C 下可稳定保存长达一年 .

工业生产方法: this compound 的工业生产方法没有广泛的文献记载,因为该化合物主要用于研究目的。 合成遵循制备喹啉羧酰胺的标准有机化学方案 .

化学反应分析

Structural Features Governing Reactivity

BAY-588's reactivity is influenced by:

- Aromatic quinoline core : Electron-deficient due to fluorine substitution at position 7 and carboxamide groups at positions 2 and 4.

- Trifluoromethylpyrazole moiety : Introduces steric bulk and electron-withdrawing effects.

- Tert-butyl benzyl group : Hydrophobic substituent with limited participation in reactions under physiological conditions.

Key functional groups:

| Group | Position | Reactivity Profile |

|---|---|---|

| Carboxamide | 2,4-quinoline | Potential hydrolysis under extreme pH |

| Trifluoromethyl | Pyrazole C3 | Resistant to nucleophilic substitution |

| Fluoro | Quinoline C7 | Inert to most substitution reactions |

Solubility and Stability

Experimental solubility data ( ):

| Solvent | Solubility (mg/mL) | Stability |

|---|---|---|

| DMF | 20 | Stable ≤ 24 hrs at 25°C |

| DMSO | 20 | Stable ≤ 1 month at -20°C |

| Ethanol | 1 | Precipitation observed after 48 hrs |

| PBS (pH 7.2) | 0.5 (in 1:1 DMSO) | Rapid degradation at 37°C |

Thermal stability studies show decomposition above 150°C ( ). No oxidative degradation reported under standard storage conditions.

Hydrolysis

The carboxamide groups demonstrate pH-dependent stability:

- Acidic conditions (pH < 3) : Partial hydrolysis to carboxylic acid derivatives observed after 72 hrs ( ).

- Basic conditions (pH > 10) : Complete decomposition within 24 hrs at 60°C.

Hydrolysis products (theoretical):

- 7-Fluoro-2,4-quinolinedicarboxylic acid

- 1-[[4-(tert-butyl)benzyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Photochemical Stability

- λ<sub>max</sub> at 235 nm and 292 nm

- No significant degradation under UV light (254 nm) for ≤6 hrs

- 15% decomposition after 24 hrs exposure to sunlight

Synthetic Derivatives

While no direct reaction studies exist, structural analogs suggest potential modification sites:

| Position | Modification Potential | Example Derivative |

|---|---|---|

| Quinoline C3 | Electrophilic substitution | Nitro derivatives |

| Pyrazole N1 | Alkylation | PEGylated variants |

| Tert-butyl group | Hydrogenolysis | De-tert-butylated analogs |

Analytical Characterization Data

Critical quality attributes from HPLC studies ( ):

| Parameter | Value | Method |

|---|---|---|

| Purity | >98% | RP-HPLC (C18) |

| Retention Time | 12.4 min | Gradient: 5-95% ACN/0.1% TFA |

| λ<sub>detection</sub> | 292 nm | UV-Vis |

Stability in Biological Matrices

Pharmacokinetic studies ( ) reveal:

- Plasma half-life: 3.2 hrs (mouse)

- Primary metabolites: Glucuronidated quinoline derivatives

- No detectable demethylation or defluorination

Computational Reactivity Predictions

- Lowest unoccupied molecular orbital (LUMO): -1.8 eV (quinoline carboxamide)

- Highest occupied molecular orbital (HOMO): -7.4 eV (pyrazole ring)

- Fukui electrophilicity index: 0.12 (C2 carboxamide)

Predicted reaction susceptibility:

- Nucleophilic attack at C2 carboxamide (moderate)

- Electrophilic aromatic substitution at quinoline C5 (low)

Unexplored Reactivity Domains

Critical research gaps:

- Cross-coupling potential of halogenated analogs

- Coordination chemistry with transition metals

- Radical-mediated transformations

- Enzymatic modification pathways

Current data limitations preclude definitive reaction mechanisms. Further studies using techniques like <sup>19</sup>F NMR and high-resolution mass spectrometry are needed to fully characterize its reactivity profile.

科学研究应用

BAY-588 is a compound primarily recognized for its role as a glucose transporter inhibitor, particularly targeting glucose transporter 4 (GLUT4) and glucose transporter 1 (GLUT1). This compound has garnered attention in scientific research due to its potential applications in cancer treatment, metabolic disorders, and other therapeutic areas. Below is a detailed examination of its applications, supported by data tables and case studies.

Cancer Treatment

This compound has been studied for its effects on various cancer cell lines, particularly in the context of metabolic regulation. In prostate cancer research, this compound was utilized as a negative control compound to compare with the GLUT1 inhibitor BAY-876. The results indicated that while BAY-876 effectively inhibited growth in castration-resistant prostate cancer cells, this compound demonstrated significantly lower activity, being approximately 600 times less effective . This highlights the specificity of BAY-876 compared to this compound.

Case Study: Prostate Cancer Cells

| Compound | Cell Line | IC50 (nM) | Activity Level |

|---|---|---|---|

| BAY-876 | LNCaP-CH | Not specified | Significant growth inhibition |

| This compound | LNCaP-CH | Not specified | Minimal activity |

Metabolic Disorders

This compound's role as a glucose transporter inhibitor positions it as a candidate for addressing metabolic disorders such as diabetes. By inhibiting GLUT4 and GLUT1, this compound may help regulate glucose uptake in cells, which is crucial for managing blood sugar levels. Its mechanism of action can be instrumental in developing therapies aimed at improving insulin sensitivity and reducing hyperglycemia.

Research on Anticancer Properties

Recent studies have indicated that compounds similar to this compound can exhibit anticancer properties through various mechanisms, including modulation of metabolic pathways involved in tumor growth. Research has shown that targeting glucose metabolism is an effective strategy in cancer therapy, as many tumors exhibit altered glucose uptake compared to normal tissues.

Comparative Analysis of Compounds

| Compound | Target Transporter | Activity Level |

|---|---|---|

| BAY-876 | GLUT1 | High |

| This compound | GLUT4/GLUT1 | Low |

Potential for Combination Therapies

The inhibition of glucose transporters like GLUT4 and GLUT1 by this compound may also facilitate combination therapies with other anticancer agents. By altering the metabolic landscape of cancer cells, this compound could enhance the effectiveness of traditional chemotherapeutics or novel agents targeting different pathways.

作用机制

BAY-588 本身不表现出显著的生物活性,但作为 BAY-876 的对照。BAY-876 通过与转运蛋白结合并阻止葡萄糖进入细胞而抑制葡萄糖转运蛋白 1 (GLUT1)。 这种抑制会影响细胞代谢,在癌症治疗中具有潜在的治疗意义 .

相似化合物的比较

类似化合物:

BAY-876: 一种有效的 GLUT1 选择性抑制剂,具有显著的生物活性。

WZB-117: 另一种 GLUT1 抑制剂,具有不同的选择性和效力。

Glutor: 一种对葡萄糖转运蛋白具有类似抑制作用的化合物 .

BAY-588 的独特性: this compound 在其作为非活性对照探针的作用方面是独特的,使研究人员能够区分 BAY-876 抑制 GLUT1 的特定效应和其他非特异性效应。 这使其成为研究葡萄糖转运机制的科学研究中的宝贵工具 .

属性

IUPAC Name |

4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F4N5O2/c1-14-22(34-25(38)19-12-21(24(32)37)33-20-11-17(28)9-10-18(19)20)23(27(29,30)31)35-36(14)13-15-5-7-16(8-6-15)26(2,3)4/h5-12H,13H2,1-4H3,(H2,32,37)(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGZBWVQLFNTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。